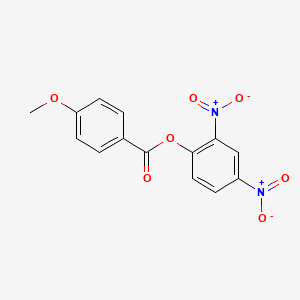
2,4-Dinitrophenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl 4-methoxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methoxybenzoate ester group. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-methoxybenzoate typically involves the esterification of 2,4-dinitrophenol with 4-methoxybenzoic acid. One common method involves the reaction of 2,4-dinitrophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted phenols or thiophenols.
Hydrolysis: The major products are 2,4-dinitrophenol and 4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various functional groups in organic compounds.
Biochemistry: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl 4-methoxybenzoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitro groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester functionality.
4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 4-methoxybenzoate is unique due to the combination of the dinitrophenyl and methoxybenzoate groups, which confer distinct chemical reactivity and properties. This makes it valuable in specific analytical and synthetic applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
24642-86-2 |
|---|---|
Fórmula molecular |
C14H10N2O7 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H10N2O7/c1-22-11-5-2-9(3-6-11)14(17)23-13-7-4-10(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |
Clave InChI |
DYMIUYVUKQUOQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


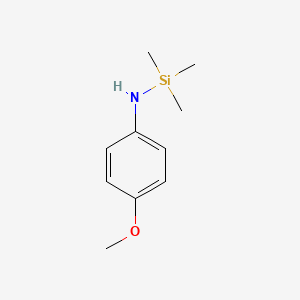
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
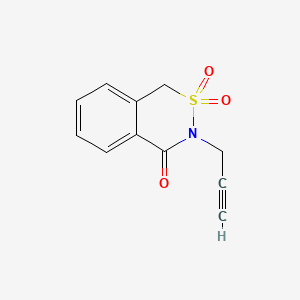
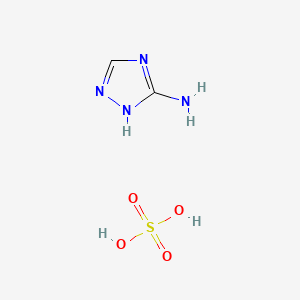
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)

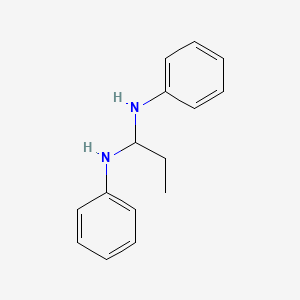
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)




